3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
Overview
Description
3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide is a synthetic compound characterized by a complex polycyclic structure and a benzamide functional group. This molecule has garnered significant interest in various fields such as medicinal chemistry, due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Route 1: Synthesis begins with the fluorination of 8-nitroquinoline, followed by a sequence of cyclization reactions to form the tetrahydropyrroloquinoline framework
Reaction Conditions: Typical conditions involve temperatures ranging from 80-120°C, with reaction times of 12-24 hours. Solvents such as dichloromethane and toluene are commonly used.
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to enhance yield and efficiency. High-pressure reactors and automated synthesis equipment are utilized to maintain precise control over reaction parameters, ensuring reproducibility and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: 3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide can undergo oxidation, particularly at the benzylic position, forming quinoline derivatives.
Reduction: Reduction reactions typically target the oxo group, resulting in the formation of hydroxylated compounds.
Common Reagents and Conditions
Oxidation Reagents: KMnO₄, CrO₃, and peroxy acids.
Reduction Reagents: NaBH₄, LiAlH₄.
Substitution Reagents: Amines, thiols, and organolithium compounds.
Major Products
Oxidation leads to quinoline N-oxide derivatives.
Reduction yields alcohol derivatives.
Substitution results in diverse fluorinated analogs.
Scientific Research Applications
Chemistry: Used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe due to its unique structural features.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties. Studies have shown its ability to interact with biological macromolecules, making it a candidate for drug development.
Industry: Employed in the synthesis of advanced materials, such as organic semiconductors and polymers.
Mechanism of Action
The compound exerts its effects through multiple mechanisms:
Molecular Targets: Binds to specific enzymes, inhibiting their activity. Examples include kinases and proteases.
Pathways: Modulates signaling pathways such as the MAPK/ERK pathway, leading to altered cellular responses.
Comparison with Similar Compounds
Compared to other similar compounds, 3-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide stands out due to its unique fluorine substitution, which enhances its reactivity and potential biological activity.
List of Similar Compounds
3-chloro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
3-bromo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
3-iodo-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide
There you go, a comprehensive dive into the world of this compound!
Properties
IUPAC Name |
3-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2/c19-14-5-1-3-12(7-14)18(23)20-15-8-11-4-2-6-21-16(22)10-13(9-15)17(11)21/h1,3,5,7-9H,2,4,6,10H2,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AICBJPJTTWMCPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC(=C2)NC(=O)C4=CC(=CC=C4)F)CC(=O)N3C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327183 | |
Record name | 3-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
10.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID51090098 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
898436-66-3 | |
Record name | 3-fluoro-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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